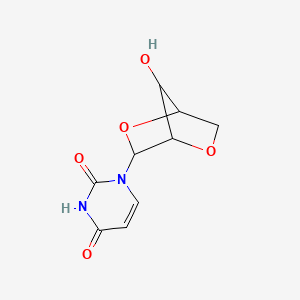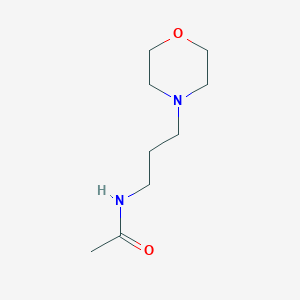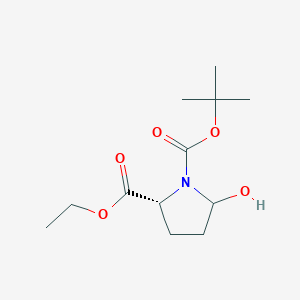
3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is a chemical compound with the molecular formula C7H5BrN4 and a molecular weight of 225.05 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a 4H-1,2,4-triazol-4-yl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine typically involves the bromination of 5-(4H-1,2,4-triazol-4-yl)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also involve additional purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学的研究の応用
3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form coordination complexes, which can then participate in various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
- 3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine
- 4-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where it can be used to develop new materials, catalysts, and therapeutic agents .
特性
分子式 |
C7H5BrN4 |
|---|---|
分子量 |
225.05 g/mol |
IUPAC名 |
3-bromo-5-(1,2,4-triazol-4-yl)pyridine |
InChI |
InChI=1S/C7H5BrN4/c8-6-1-7(3-9-2-6)12-4-10-11-5-12/h1-5H |
InChIキー |
NFLKBLHZVPTLSC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)N2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)





![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)



![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)

